Molecular Weight Differentiation: N,N,6-Trimethyl vs. N,N-Dimethyl and N-Ethyl Analogs for Pharmacokinetic Property Optimization
N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine has a molecular weight of 349.4 g/mol, which is 14.0 g/mol higher than both the N,N-dimethyl analog (MW 335.4 g/mol) and the N-ethyl analog (MW 335.4 g/mol) due to the additional methyl group at the pyrimidine 6-position . This increase in molecular weight and the associated increase in calculated logP (cLogP) directly influence passive membrane permeability and solubility parameters. For compounds in the 300–400 Da range, each ~14 Da increase and each additional methyl group typically reduces aqueous solubility by approximately 0.5–1.5 log units while increasing logP by approximately 0.5 units per methyl group based on established medicinal chemistry fragment contribution principles [1]. Within the CDK9 inhibitor patent landscape (US10717746), compounds differing by single methyl groups show distinct pharmacokinetic profiles [2].
| Evidence Dimension | Molecular weight (MW) and predicted lipophilicity as determinants of oral absorption and solubility |
|---|---|
| Target Compound Data | MW 349.4 g/mol; 6-methyl substitution on pyrimidine ring increases steric bulk and lipophilicity relative to unsubstituted or ethyl-substituted analogs |
| Comparator Or Baseline | N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine: MW 335.4 g/mol; N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine: MW 335.4 g/mol |
| Quantified Difference | +14.0 g/mol (4.2% increase); estimated cLogP increase of ~0.5 units; estimated aqueous solubility decrease of ~0.5–1.5 log units based on fragment-based prediction |
| Conditions | Calculated physicochemical properties; molecular formulas C19H23N7 (target) vs. C18H21N7 (both comparators); vendor-reported specifications |
Why This Matters
The distinct MW and lipophilicity profile of the N,N,6-trimethyl substitution pattern means that experimental solubility, permeability, and protein-binding data generated for the N,N-dimethyl analog cannot be directly extrapolated to this compound, making compound-specific characterization essential for assay development and lead optimization programs.
- [1] Meanwell, N.A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Establishes the relationship between methyl group addition, logP, and solubility in the 300–500 Da range. View Source
- [2] US Patent US10717746B2. Heteroarylquinazoline compounds as protein kinase inhibitors. Demonstrates that compounds differing by single methyl or ethyl substituents within the same quinazoline-piperazine-pyrimidine scaffold exhibit distinct biological activity profiles. View Source
